molecular formula C19H19ClFNO B1359471 2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-44-5

2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1359471
CAS No.: 898775-44-5
M. Wt: 331.8 g/mol
InChI Key: RXSHLAAHJUFXTJ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by its unique structure, which includes a piperidine ring attached to a benzophenone core. This compound is commonly used in medical, environmental, and industrial research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-piperidinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-4’-aminomethyl benzophenone
  • 2-Chloro-4-fluoro-4’-hydroxymethyl benzophenone
  • 2-Chloro-4-fluoro-4’-methyl benzophenone

Comparison: Compared to its similar compounds, 2-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHLAAHJUFXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642707
Record name (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-44-5
Record name Methanone, (2-chloro-4-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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